molecular formula C12H18ClN7O B073147 5-(N,N-Hexamethylene)amiloride CAS No. 1428-95-1

5-(N,N-Hexamethylene)amiloride

Cat. No. B073147
CAS RN: 1428-95-1
M. Wt: 311.77 g/mol
InChI Key: RQQJJXVETXFINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis 5-(N,N-Hexamethylene)amiloride (HMA) has been explored for its potential in various biological activities, including as an inhibitor of human immunodeficiency virus type 1 (HIV-1) replication in cultured human blood monocyte-derived macrophages, suggesting its relevance in the development of new antiviral compounds (Ewart et al., 2004). Additionally, its synthesis and modifications have been systematically evaluated to enhance its properties, such as increased potency against urokinase plasminogen activator (uPA), a target for anticancer activity, without eliciting diuretic or antikaliuretic effects (Buckley et al., 2021).

Molecular Structure Analysis HMA’s molecular structure allows for significant modifications, leading to the creation of derivatives with increased biological activity. For instance, its structure-property relationships have been analyzed in-depth, revealing specific modifications that can significantly enhance its therapeutic potential, especially in cancer treatment through inhibition of uPA with minimal side effects (Buckley et al., 2018).

Chemical Reactions and Properties HMA exhibits specific chemical reactions due to its structure, such as its ability to inhibit Na+/H+ exchangers effectively, which is critical for its function as an inhibitor of cell invasion and migration in cancer therapy. This inhibition is believed to be mediated through interactions with cellular ion exchange mechanisms, highlighting its potential utility in developing novel therapeutic agents (Yang et al., 2010).

Physical Properties Analysis The physical properties of HMA, such as its fluorescence under specific conditions, have been studied to understand better its interactions with biological systems. For instance, HMA can act as a fluorescent probe, with its fluorescence properties modulated by intracellular pH, offering unique opportunities for its use in cellular studies (Giansanti et al., 2012).

Chemical Properties Analysis HMA’s chemical properties, such as its inhibition of the Na+/H+ exchanger, underline its utility in medical research, particularly in studying its effects on cellular processes related to diseases like cancer. Its role in inhibiting proinflammatory cytokine biosynthesis via an IκB-α/NF-κB–dependent mechanism further demonstrates its potential as an anti-inflammatory agent (Haddad & Land, 2002).

Scientific Research Applications

Scientific Field

  • Procedure: The compounds were tested for their ability to inhibit the replication of HIV-1. Results Summary: The inhibition of HIV-1 Vpu in vitro activities was observed, suggesting potential therapeutic applications for HMA in HIV treatment .

Adenosine A2A Receptor Antagonism

Scientific Field

  • Procedure: Allosteric antagonism was assessed through receptor binding assays. Results Summary: The antagonistic effect of HMA on A2A receptors indicates its potential use in disorders related to adenosine signaling .

Hepatitis C Virus Protein p7 Inhibition

Scientific Field

  • Procedure: The inhibition of ion channels was measured in the presence of HMA. Results Summary: The blocking of HCV protein p7 suggests HMA could be a candidate for HCV therapeutic strategies .

Breast Cancer Cell Viability Reduction

Scientific Field

  • Procedure: Viability assays were conducted on breast cancer cell lines. Results Summary: HMA showed selective toxicity towards breast cancer cells without affecting non-cancerous cells, highlighting its potential as a cancer therapeutic agent .

Ischemia-Reperfusion Injury Protection

Scientific Field

  • Procedure: Isolated rat right ventricular free walls were subjected to ischemia-reperfusion in the presence of HMA. Results Summary: HMA reduced coronary effluent creatine phosphokinase activity, indicating protection against cardiac injury .

Inhibition of HIV-1 Vpu Ion Channel Activity

Scientific Field

  • Procedure: The activity of the Vpu ion channel was assessed in HeLa cells expressing HIV-1 proteins. Results Summary: The inhibition of Vpu ion channel activity by HMA suggests its potential role in preventing HIV-1 maturation and release .

Na+/H+ Exchange Inhibition

Scientific Field

  • Procedure: The inhibition of Na+/H+ exchange activity was assessed in leukemic cells. Results Summary: HMA decreased the intracellular pH and induced apoptosis in leukemic cells, suggesting its potential in leukemia therapy .

Cardiac Ion Channel Inhibition

Scientific Field

  • Procedure: Electrophysiology assays were performed to determine the inhibitory effects on cardiac ion channels. Results Summary: The inhibition of these ion channels by HMA could have implications for cardiac function and arrhythmias .

Urokinase Plasminogen Activator Inhibition

Scientific Field

  • Procedure: The binding interactions and inhibitory potencies of HMA derivatives on uPA were evaluated. Results Summary: The inhibition of uPA by HMA derivatives suggests their potential as anti-metastatic agents in cancer treatment .

Inhibition of Mouse Hepatitis Virus Replication

Scientific Field

  • Procedure: The replication of MHV was assessed in L929 cells in the presence of HMA. Results Summary: The compound effectively inhibited MHV replication, suggesting its potential as an antiviral agent against coronavirus-related pathogens .

Human Coronavirus 229E Replication Inhibition

Scientific Field

  • Procedure: HCoV229E replication was measured in cultured L929 cells treated with HMA. Results Summary: HMA demonstrated significant inhibitory activity against HCoV229E replication, indicating its potential use in treating coronavirus infections .

Electrophysiological Effects on Cardiac Ion Channels

Scientific Field

  • Procedure: The effects of HMA on cardiac ion channels were evaluated using electrophysiology assays. Results Summary: The modulation of cardiac ion channels by HMA could have implications for the treatment of cardiac arrhythmias and other heart conditions .

Safety And Hazards

5-(N,N-Hexamethylene)amiloride is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, and Acute Tox. 3 Oral . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN7O/c13-8-10(20-5-3-1-2-4-6-20)18-9(14)7(17-8)11(21)19-12(15)16/h1-6H2,(H2,14,18)(H4,15,16,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQJJXVETXFINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162188
Record name 5-(N,N-Hexamethylene)amiloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(N,N-Hexamethylene)amiloride

CAS RN

1428-95-1
Record name Hexamethylene amiloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(N,N-Hexamethylene)amiloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(N,N-Hexamethylene)amiloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(N,N-Hexamethylene)amiloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(N,N-Hexamethylene)amiloride
Reactant of Route 2
Reactant of Route 2
5-(N,N-Hexamethylene)amiloride
Reactant of Route 3
Reactant of Route 3
5-(N,N-Hexamethylene)amiloride
Reactant of Route 4
Reactant of Route 4
5-(N,N-Hexamethylene)amiloride
Reactant of Route 5
5-(N,N-Hexamethylene)amiloride
Reactant of Route 6
Reactant of Route 6
5-(N,N-Hexamethylene)amiloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.